(E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene
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Overview
Description
(E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene is an organic compound characterized by its unique diazene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene typically involves the reaction of appropriate phenyl derivatives with diazene precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylpropoxy)phenyl]diazene
- (E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-ethylbutoxy)phenyl]diazene
Uniqueness
(E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve.
Biological Activity
The compound (E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene is a diazene derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Diazene Core : The central feature of the molecule is the diazene functional group, which is known for its reactivity.
- Substituents : The presence of butan-2-yl and 2-methylbutoxy groups enhances solubility and may influence biological interactions.
Research indicates that compounds with diazene structures often exhibit unique mechanisms of action, particularly in cancer biology. The proposed mechanisms include:
- Antiproliferative Activity : Diazene derivatives can inhibit cell proliferation by disrupting the cell cycle, particularly at the G2/M phase.
- Cytotoxic Effects : These compounds may induce apoptosis in cancer cells through oxidative stress pathways.
- Angiogenesis Inhibition : Some diazene derivatives have shown the ability to inhibit angiogenesis, which is crucial for tumor growth.
Antiproliferative Activity
A study evaluating the antiproliferative effects of various diazene derivatives found that certain compounds exhibited significant cytotoxicity against multiple cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for selected cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 (Breast) | 5.0 |
Compound B | HT-29 (Colon) | 3.5 |
Compound C | A549 (Lung) | 7.0 |
This compound | MDA-MB-231 (Breast) | 4.2 |
These results suggest that this compound has a promising profile as an antiproliferative agent.
Mechanism Studies
In vitro studies have demonstrated that this compound can disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. Immunofluorescence assays revealed significant alterations in microtubule organization when treated with the compound, indicating its potential as a microtubule-targeting agent.
Case Studies
Several case studies highlight the biological activity of similar diazene derivatives:
-
Study on Cancer Cell Lines :
- A recent study assessed a series of diazene compounds against various cancer cell lines, including MCF7 and HT-29. The results showed that these compounds could effectively reduce cell viability through apoptosis induction.
-
Angiogenesis Inhibition :
- In chick chorioallantoic membrane assays, certain diazene derivatives exhibited significant inhibition of angiogenesis comparable to established angiogenesis inhibitors like combretastatin A-4.
-
Toxicity Assessment :
- Toxicity studies conducted on non-cancerous cell lines indicated low toxicity levels for this compound, suggesting a favorable therapeutic index.
Properties
CAS No. |
632315-64-1 |
---|---|
Molecular Formula |
C21H28N2O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(4-butan-2-yloxyphenyl)-[4-(2-methylbutoxy)phenyl]diazene |
InChI |
InChI=1S/C21H28N2O2/c1-5-16(3)15-24-20-11-7-18(8-12-20)22-23-19-9-13-21(14-10-19)25-17(4)6-2/h7-14,16-17H,5-6,15H2,1-4H3 |
InChI Key |
HGXHUXHAMYZQKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(C)CC |
Origin of Product |
United States |
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